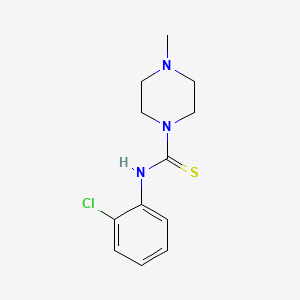
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, also known as MLN-8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells, making N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide a promising candidate for cancer therapy. N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been studied for its potential use in combination therapy with other cancer drugs.
作用機序
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division. It is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been shown to have potent anticancer activity in preclinical studies. It has been shown to inhibit tumor growth in mouse models of human cancer, including breast, colon, and lung cancer. N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has limited selectivity for Aurora A kinase, which can lead to off-target effects.
将来の方向性
There are several future directions for research on N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. One direction is to further optimize the synthesis method to improve yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in preclinical models and in humans. This will provide valuable information on the optimal dosing and administration schedule for N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in clinical trials. Another direction is to study the efficacy of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide in combination therapy with other cancer drugs. Finally, there is a need for further research on the potential side effects of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, as well as its long-term safety and efficacy in humans.
合成法
The synthesis of N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 4-methyl-2-pyridinylamine with 2-thiophenecarbonyl chloride to form N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide. This intermediate is then reacted with N-methylmorpholine and 1,1'-carbonyldiimidazole to form the final product, N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(4-methyl-2-pyridinyl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-6-7-17-14(10-11)18(15(19)12-4-2-8-21-12)16(20)13-5-3-9-22-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUHSFOGCQNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

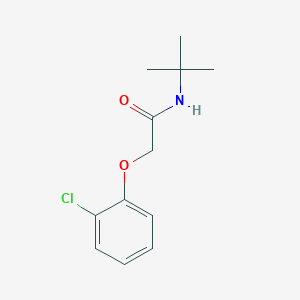
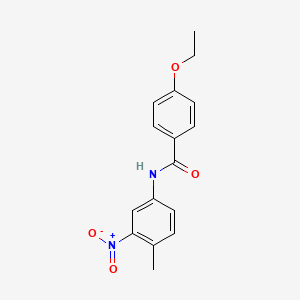
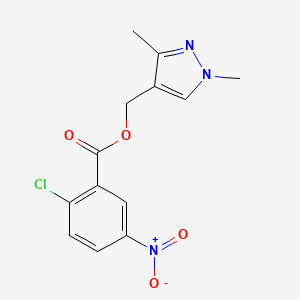
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
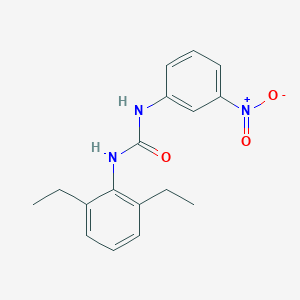
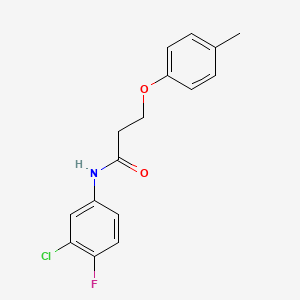
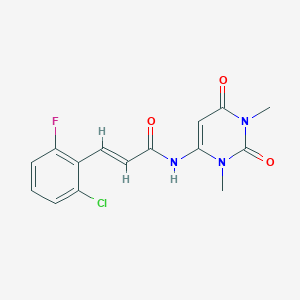

![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)

